Tylactone
Description
Historical Context of Macrolide Aglycone Research and Tylactone's Significance
Research into macrolide antibiotics and their aglycones has a rich history, driven by the significant therapeutic value of these compounds, particularly as antibacterial agents. Tylosin (B1662201), from which this compound is derived, was introduced as a veterinary macrolide antibiotic in 1961 and remains widely used. nih.gov The study of macrolide aglycones like this compound is crucial for understanding the structural basis of their biological activity and for developing new antibiotic derivatives. nih.govjmb.or.kr this compound's significance lies in its position as the core polyketide structure that undergoes subsequent glycosylation and tailoring modifications to form biologically active macrolides. researchgate.netnih.gov Investigations into the biosynthetic pathway of this compound have been ongoing since the 1970s. researchgate.netbeilstein-journals.orgbeilstein-journals.org
Foundational Discoveries and Early Academic Investigations into this compound Synthesis and Reactivity
Early academic investigations into this compound focused heavily on elucidating its biosynthetic pathway, primarily in Streptomyces fradiae. These studies utilized techniques such as isotope labeling and the analysis of metabolites from bacterial mutants to map the sequence of enzymatic reactions leading to this compound formation. researchgate.netbeilstein-journals.orgbeilstein-journals.org It was established that this compound is the cyclized polyketide product synthesized by a type I modular polyketide synthase (PKS) system, involving a loading module and seven extension modules. researchgate.netresearchgate.net The aglycone is produced through the concerted action of megasynthase enzymes encoded by the tyl genes (TylGI-TylGV). researchgate.netresearchgate.net A key step identified in these early studies was the macrocyclization of the polyketide chain, catalyzed by a thioesterase (TE) domain at the end of the PKS assembly line. semanticscholar.orgbeilstein-journals.orgresearchgate.netnih.gov
Research also delved into the stereochemical control exerted by the PKS machinery during this compound biosynthesis. Studies on the ketoreductase (KR) domains, such as TylKR1, provided insights into how the stereochemistry at specific carbons in the growing polyketide chain is determined, contributing to the final three-dimensional structure of this compound. nih.govcore.ac.uk Early work also explored the factors influencing this compound biosynthesis levels, including the effects of nutrients like ammonium (B1175870) ions and inorganic phosphate (B84403) on the metabolic pathways supplying precursors. ebi.ac.uk
Methodological Frameworks and Interdisciplinary Approaches in this compound Scholarship
Contemporary research on this compound employs a diverse array of methodological frameworks, reflecting the interdisciplinary nature of natural product research. Genetic engineering and synthetic biology techniques are utilized to manipulate the Streptomyces strains to improve this compound production or generate novel derivatives. nih.govresearchgate.net Chemo-enzymatic synthesis, which integrates enzymatic transformations with chemical synthesis, has become a powerful approach for the total synthesis and structural diversification of this compound and this compound-based macrolides. semanticscholar.orgbeilstein-journals.orgnih.govresearchgate.netnih.gov This involves using PKS modules or specific enzymatic domains, such as TE domains for macrolactonization, in conjunction with traditional chemical reactions. semanticscholar.orgbeilstein-journals.orgnih.govnih.gov
Structural biology techniques, including the crystallization and analysis of PKS domains, provide detailed insights into the catalytic mechanisms and interactions that govern this compound biosynthesis. nih.gov Analytical techniques like LC/MS and MS/MS are routinely used for the identification and quantification of this compound and its intermediates in biological extracts. researchgate.net The study of this compound biosynthesis and modification exemplifies the value of interdisciplinary collaborations, bringing together expertise in microbiology, genetics, biochemistry, enzymology, synthetic chemistry, and analytical chemistry. semanticscholar.orgjmb.or.krbeilstein-journals.orgresearchgate.netresearchgate.netresearchgate.netrsc.orgumich.edu
Research findings highlight the successful application of these methods. For instance, chemo-enzymatic approaches have enabled the total synthesis of this compound-based macrolides, demonstrating the feasibility of combining enzymatic assembly with chemical tailoring for complex molecule synthesis. semanticscholar.orgnih.gov Studies have also shown the potential for in vivo combinatorial biosynthesis in engineered Streptomyces venezuelae strains to produce glycosylated this compound analogs. jmb.or.kr
Here is a summary of key properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₈O₅ | PubChem nih.gov |
| Molecular Weight | 394.5 g/mol | PubChem nih.gov |
| Exact Mass | 394.27192431 Da | PubChem nih.gov |
| PubChem CID | 10250053 | PubChem nih.gov |
| CAS Number | 74758-60-4 | PubChem nih.gov |
| ChEBI ID | 29700 | ChEBI metabolomicsworkbench.org |
| KEGG ID | C12000 | ChEBI metabolomicsworkbench.org |
| XLogP (predicted) | 4.0 | PubChem uni.lu |
This table provides a snapshot of the fundamental chemical identifiers and properties of this compound.
The ongoing research into this compound, leveraging advanced methodologies and interdisciplinary collaboration, continues to deepen our understanding of macrolide biosynthesis and provides avenues for the discovery and synthesis of new macrolide compounds with potential therapeutic applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H38O5 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(4R,5S,6S,7S,9R,11E,13E,15S,16R)-7,16-diethyl-4,6-dihydroxy-5,9,13,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione |
InChI |
InChI=1S/C23H38O5/c1-7-18-12-15(4)19(24)10-9-14(3)11-16(5)21(8-2)28-22(26)13-20(25)17(6)23(18)27/h9-11,15-18,20-21,23,25,27H,7-8,12-13H2,1-6H3/b10-9+,14-11+/t15-,16+,17+,18+,20-,21-,23-/m1/s1 |
InChI Key |
YJSXTLYNFBFHAT-HJOMEYPASA-N |
SMILES |
CCC1CC(C(=O)C=CC(=CC(C(OC(=O)CC(C(C1O)C)O)CC)C)C)C |
Isomeric SMILES |
CC[C@H]1C[C@H](C(=O)/C=C/C(=C/[C@@H]([C@H](OC(=O)C[C@H]([C@@H]([C@H]1O)C)O)CC)C)/C)C |
Canonical SMILES |
CCC1CC(C(=O)C=CC(=CC(C(OC(=O)CC(C(C1O)C)O)CC)C)C)C |
Synonyms |
20-deoxo-12,13-desepoxy-12,13-dehydrorosaranolide 20-DSDR protylonolide tylactone |
Origin of Product |
United States |
Elucidation and Manipulation of Tylactone Biosynthetic Pathways
Genomic and Enzymatic Architecture of Tylactone Polyketide Synthase (PKS) System
The synthesis of the 16-membered this compound ring is catalyzed by the this compound synthase (TYLS), a massive enzymatic complex encoded by the tylG gene cluster. wikipedia.orgresearchgate.net This system is comprised of five large multifunctional proteins, designated TylGI through TylGV, which are organized into a loading module and seven extension modules. wikipedia.orgnih.gov Each module is responsible for a single round of polyketide chain elongation and modification. wikipedia.org The minimal composition of a module includes a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. wikipedia.org Additional domains such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) may be present to carry out further reduction reactions. wikipedia.org
Characterization of TylGI–TylGV Modules and Associated Domains
The Tyl PKS system is encoded by five genes, tylGI–V, and its organization is crucial to the sequential construction of the this compound molecule. researchgate.netumich.edu The process is initiated by the loading module within TylGI, which uniquely utilizes a ketosynthase-like decarboxylase domain (KSQ) to decarboxylate methylmalonyl-CoA, resulting in a propionate (B1217596) starter unit. wikipedia.orgnih.gov The growing polyketide chain is then passed sequentially through the seven extension modules, each adding a specific extender unit and performing defined chemical modifications. wikipedia.orgnih.gov
The modular organization and the function of the key domains within the TylGI-TylGV proteins are summarized below:
| Protein | Modules | Key Domains and Functions |
| TylGI | Loading Module, Module 1, Module 2 | Initiates synthesis with a propionate unit from methylmalonyl-CoA via a KSQ domain. Modules 1 and 2 extend the chain with methylmalonyl-CoA, with both modules containing active KR domains. Module 2 also possesses a DH domain for dehydration. wikipedia.orgnih.gov |
| TylGII | Module 3 | Extends the chain with malonyl-CoA and contains active KR and DH domains. nih.gov |
| TylGIII | Module 4, Module 5 | Module 4 incorporates methylmalonyl-CoA but has an inactive KR domain, leaving a β-keto group. Module 5 adds ethylmalonyl-CoA and contains a full set of reductive domains (KR, DH, ER) to produce a saturated carbon chain. wikipedia.orgnih.gov |
| TylGIV | Module 6 | A monomodular protein that extends the chain with methylmalonyl-CoA and contains an active KR domain. nih.gov |
| TylGV | Module 7 | The final monomodular protein incorporates malonyl-CoA, reduces the β-keto group with its KR domain, and terminates the synthesis. It contains a thioesterase (TE) domain that catalyzes the cyclization and release of the completed octaketide as the 16-membered this compound ring. wikipedia.orgnih.gov |
The transfer of the growing polyketide intermediate between the large, distinct PKS proteins (e.g., from TylGI to TylGII) is facilitated by specific docking domains at the C-terminus and N-terminus of the interacting proteins. nih.gov
Stereochemical Control Elements within this compound PKS Domains
The stereochemical complexity of this compound is a direct result of the precise control exerted by the domains within the PKS modules, particularly the ketoreductase (KR) and dehydratase (DH) domains. rsc.org These domains create specific stereogenic centers with high fidelity. rsc.org The stereochemical outcome of the β-keto reduction is an intrinsic property of the KR domains. nih.gov Depending on the specific module, the KR domains of modular PKSs can produce either D- or L-configured hydroxyl groups. nih.gov
Bioinformatic analysis of KR domain amino acid sequences can help predict the resulting stereochemistry. rsc.org For instance, the presence of a conserved LDD motif in the active site of the KR2 domain in TYLS module 2 predicts a (3R)-β-hydroxy configuration. nih.gov Experimental studies have confirmed the stereospecificity of several TYLS KR domains. Both TYLS KR1 and KR2 have been shown to catalyze the stereospecific reduction of the (2R)-methyl (D) diastereomer of the 2-methyl-3-ketoacyl-ACP substrate. nih.gov
The DH domains also play a crucial role in stereochemical control. The dehydration catalyzed by the DH domain of TYLS module 2 is a syn-elimination of water. nih.gov Furthermore, DH domains can exhibit substrate stereospecificity, potentially refining the stereochemical outcomes of preceding modules and ensuring the configurational purity of the final product. rsc.org Research on the TylDH3-KR3 didomain has shown that the efficiency of the enzymatic reaction is significantly diminished by the inversion of remote stereocenters, suggesting that dehydratases can discriminate between stereoisomers of their substrates. rsc.org
Precursor Supply and Metabolic Engineering for Optimized this compound Bioproduction
A key factor in enhancing the production of this compound is ensuring an adequate supply of the necessary building blocks, or precursors. Metabolic engineering strategies have been developed to address precursor limitations and to genetically modify the producing organisms for improved yields. nih.govlbl.gov
Identification of Limiting Precursors and Feeding Strategies (e.g., Ethylmalonyl-CoA)
The biosynthesis of this compound requires several extender units, including methylmalonyl-CoA, malonyl-CoA, and ethylmalonyl-CoA. wikipedia.org Studies have shown that the availability of ethylmalonyl-CoA can be a significant limiting factor for this compound biosynthesis, particularly in heterologous hosts. umich.edunih.govnih.gov
To overcome this limitation, precursor feeding strategies have been successfully employed. Supplementing the growth medium of Streptomyces venezuelae, a heterologous host expressing the Tyl PKS, with precursors for ethylmalonyl-CoA led to a notable increase in this compound production. umich.edunih.gov
| Fed Precursor | Fold Improvement in this compound Production |
| Butanol | 2.8-fold nih.gov |
| Butyrate | 2.8-fold nih.gov |
| Diethylmalonate | 2.8-fold nih.gov |
These results strongly indicate that the intracellular pool of ethylmalonyl-CoA is a bottleneck in the heterologous production of this compound. umich.edu
Genetic Interventions in Streptomyces fradiae and Heterologous Hosts
Genetic engineering has proven to be a powerful tool for increasing this compound and tylosin (B1662201) production in both the native producer, S. fradiae, and in more genetically tractable heterologous hosts. annualreviews.orgumich.edunih.gov
In S. fradiae, overexpression of the regulatory gene tylR has been shown to increase tylosin production by 60–70% without negatively impacting bacterial growth. nih.gov Other genetic engineering efforts in S. fradiae have focused on altering the glycosylation patterns of the final tylosin product by introducing genes from other macrolide producers. researchgate.net
Streptomyces venezuelae has been developed as a rapid heterologous expression system for polyketide production. umich.edunih.gov An engineered strain of S. venezuelae with a deletion of its native pikromycin (B1677795) PKS gene cluster was used to successfully express the Tyl PKS and produce this compound. umich.edunih.gov Further genetic manipulation of this host, such as deleting the meaA gene (encoding coenzyme B₁₂-dependent ethylmalonyl-CoA mutase) in combination with ethylmalonate supplementation, significantly increased the intracellular concentration of ethylmalonyl-CoA. nih.gov This, coupled with the overexpression of a pathway-specific regulatory gene, resulted in a dramatic, approximately 10-fold increase in this compound production. nih.gov
Regulation of this compound Biosynthesis and Gene Cluster Expression
The expression of the tylosin biosynthetic gene cluster (tyl) is tightly regulated by a complex network of genes located within the cluster itself. nih.govmdpi.com Expression analysis has revealed that the transcription pattern is more complex than initially thought, with the five tylG polyketide synthase genes not necessarily being co-transcribed or co-regulated. nih.gov
Several regulatory genes play pivotal roles in controlling tylosin biosynthesis. The tylQ gene has been identified as a key factor, acting as a transcriptional repressor. nih.gov The TylQ protein blocks tylosin biosynthesis by controlling the expression of the activator gene, tylR. nih.gov For tylosin production to be initiated, the expression of tylQ must be downregulated. nih.gov Another gene, tylS, is a positive regulator, and its product is thought to be a helper protein for TylS, promoting its binding to the tylR promoter. mdpi.com The deletion of a gene designated tylU resulted in an approximately 80% reduction in tylosin yield, indicating its importance in the regulatory cascade. mdpi.com This intricate regulatory system ensures that the energetically expensive process of antibiotic production is precisely controlled.
Transcriptional and Translational Control Mechanisms
The expression of the this compound biosynthetic genes is tightly controlled at both the transcriptional and translational levels to ensure the efficient and timely production of this complex secondary metabolite.
Transcriptional Control
The transcription of the polyketide synthase (PKS) genes responsible for this compound synthesis (tylG) is governed by a hierarchical cascade of regulatory proteins. Evidence suggests that the five tylG polyketide synthase genes are not necessarily cotranscribed, indicating a complex pattern of transcriptional regulation. nih.gov This intricate control allows for precise modulation of the biosynthetic machinery in response to various physiological and environmental cues.
At the apex of this regulatory hierarchy are pathway-specific regulators that integrate signals to either activate or repress the expression of the biosynthetic genes. The expression of these regulators is itself subject to control, forming a multi-layered system that fine-tunes the production of this compound. For instance, the transcription of the entire tyl gene cluster can be influenced by the overexpression of certain regulatory genes, leading to enhanced antibiotic production. nih.gov
Translational Control
While transcriptional regulation plays a primary role in controlling the expression of this compound biosynthetic genes, translational control mechanisms add another layer of regulation, ensuring that the investment of cellular resources in protein synthesis is tightly coupled to the demand for antibiotic production.
One of the key factors in the translational control of polyketide synthases in Streptomyces is the stability and integrity of their large messenger RNA (mRNA) transcripts. Studies on other large polyketide synthase genes have revealed that a significant portion of their mRNAs can be truncated, leading to the synthesis of non-functional, incomplete protein subunits. nih.gov This phenomenon results in a decreased abundance of the full-length PKS enzymes and, consequently, lower polyketide production. nih.gov A strategy to overcome this limitation involves splitting the large PKS genes into smaller, individually translated units, which has been shown to rescue the translation of these truncated mRNAs and dramatically increase the biosynthetic efficiency of the PKS. nih.gov
The efficiency of translation initiation is also a critical control point. In prokaryotes, the ribosome binding site (RBS), which includes the Shine-Dalgarno (SD) sequence, plays a crucial role in recruiting ribosomes to the mRNA. The sequence and secondary structure of the RBS can significantly influence the rate of translation initiation.
Furthermore, small non-coding RNAs (sRNAs) are emerging as important post-transcriptional regulators of gene expression in Streptomyces and other bacteria. nih.govfrontiersin.org These sRNAs can bind to target mRNAs, affecting their stability and/or translation efficiency. Although the direct role of sRNAs in the regulation of this compound biosynthesis has yet to be fully elucidated, their involvement in controlling the expression of key metabolic enzymes suggests that they may also play a role in modulating the translation of polyketide synthase mRNAs. frontiersin.org
Role of Regulatory Genes in Polyketide Production
A number of pathway-specific regulatory genes within the tylosin biosynthetic gene cluster play a critical role in controlling the production of the this compound core. These genes encode transcriptional activators and repressors that respond to intracellular signals and modulate the expression of the tylG PKS genes.
The key regulatory genes in the tylosin biosynthetic pathway include tylR, tylS, tylQ, and tylP. Their interplay forms a sophisticated regulatory network that governs the onset and level of tylosin production.
tylR : This gene encodes a pathway-specific transcriptional activator that is essential for the expression of most of the tylosin biosynthetic genes, including at least one of the PKS megagenes, tylGI. Disruption of tylR completely abolishes the production of tylosin and its precursors. koreascience.kr Conversely, overexpression of tylR has been shown to significantly increase tylosin production, indicating that the amount of the TylR protein is a limiting factor in the wild-type strain. nih.govnih.gov
tylS : The product of the tylS gene is another transcriptional activator that is essential for tylosin biosynthesis. koreascience.kr Its primary role is to activate the transcription of tylR. koreascience.kr Therefore, a knockout of tylS leads to the loss of tylR expression and, consequently, a halt in tylosin production. koreascience.kr
tylQ : This gene encodes a transcriptional repressor that negatively regulates tylosin biosynthesis. nih.gov The TylQ protein is believed to repress the expression of the activator gene tylR. koreascience.kr For tylosin production to commence, the expression of tylQ must be downregulated. nih.gov
tylP : The tylP gene product is a receptor protein for γ-butyrolactones, which are signaling molecules involved in the regulation of secondary metabolism in Streptomyces. TylP acts as a repressor, and its overexpression leads to reduced levels of tylosin. nih.gov TylP negatively controls the expression of both tylQ and the activator tylS. nih.gov
The intricate interplay between these regulatory proteins is summarized in the following table:
| Regulatory Gene | Function | Effect on this compound Production |
| tylR | Transcriptional Activator | Positive |
| tylS | Transcriptional Activator | Positive |
| tylQ | Transcriptional Repressor | Negative |
| tylP | Transcriptional Repressor | Negative |
The manipulation of these regulatory genes has proven to be a powerful strategy for enhancing tylosin production in industrial strains. The following table presents a summary of research findings on the impact of overexpressing key regulatory genes on tylosin yield.
| Genetic Modification | Strain | Increase in Tylosin Production | Reference |
| Overexpression of tylR | Streptomyces fradiae | 60-70% | nih.gov |
| Overexpression of tylR | Streptomyces xinghaiensis | 11% | nih.gov |
| Combinatorial overexpression of tlrC, metKcs, adoKcs-metFcs, and tylR | Streptomyces xinghaiensis | 23% | nih.gov |
These findings underscore the critical role of regulatory genes in controlling polyketide production and highlight the potential for targeted genetic engineering to improve the yields of valuable secondary metabolites.
Advanced Chemical Synthesis and Derivatization Strategies for Tylactone and Its Analogs
Total Synthetic Approaches to the Tylactone Macrolactone Core
The total synthesis of the this compound macrolactone core represents a significant achievement in organic synthesis, demanding precise control over stereochemistry and the efficient construction of the macrocyclic ring. Both purely chemical and chemoenzymatic strategies have been successfully employed to assemble this complex scaffold.
Key Methodologies for Macrocyclization and Stereocontrol
A purely chemical total synthesis of tylonolide, the aglycone of tylosin (B1662201), has been achieved, showcasing elegant strategies for macrocyclization and stereocontrol. doi.org In one approach, the synthesis commenced from D-glucose, utilizing stereoselective reactions to construct two key fragments, C1–C10 and C11–C17. doi.org The stereocenters were meticulously installed using a combination of substrate-controlled reactions and chiral auxiliaries. The crucial macrocyclization was accomplished through an esterification reaction between the two fragments, followed by an intramolecular cyclization to form the 16-membered enone ring, which was then converted to tylonolide. doi.org The choice of protecting groups, such as 4-methoxybenzyl (MPM) and 3,4-dimethoxybenzyl (DMPM), and their selective removal were critical for the success of this synthetic route. doi.org
In chemoenzymatic approaches, the final macrocyclization is catalyzed by a thioesterase (TE) domain of the polyketide synthase (PKS). nih.govwikipedia.org This enzymatic cyclization of a linear octaketide intermediate offers remarkable efficiency and stereoselectivity, mirroring the natural biosynthetic pathway. nih.gov The stereocontrol in these syntheses is largely dictated by the ketoreductase (KR) domains within the PKS modules, which stereoselectively reduce the β-keto groups of the growing polyketide chain. acs.org Studies on the KR domains of the this compound synthase have revealed their stereospecificity in reducing 2-methyl-3-ketoacyl-ACP substrates. acs.org
Synthesis of this compound Hexaketide and Octaketide Intermediates
A cornerstone of chemoenzymatic strategies is the chemical synthesis of advanced polyketide intermediates that can be processed by PKS modules. The synthesis of a thiophenyl-activated hexaketide chain elongation intermediate has been a key achievement in this area. nih.gov This synthetic intermediate is designed to be recognized and accepted by the ketosynthase (KS) domain of the penultimate PKS module, JuvEIV. nih.gov The synthesis of this complex hexaketide involved a Horner-Wadsworth-Emmons olefination to construct the α,β-unsaturated thioester moiety, a crucial feature for recognition by the PKS machinery. nih.gov
Once the synthetic hexaketide is introduced to the enzymatic system, it is processed by two complete PKS modules, JuvEIV and JuvEV. nih.gov These modules catalyze the final two elongation steps, adding two more ketide units to the chain. nih.gov This enzymatic elongation proceeds with precise control over the installation of new stereocenters, ultimately forming the linear octaketide precursor. nih.gov The thioesterase domain of JuvEV then catalyzes the intramolecular cyclization of this octaketide to yield this compound. nih.gov This chemoenzymatic approach, combining the power of chemical synthesis to create advanced intermediates with the efficiency and selectivity of enzymatic catalysis, provides a powerful platform for accessing this compound and its analogs. nih.govnih.gov
Semi-Synthetic and Chemoenzymatic Modifications of this compound
The this compound core serves as a versatile scaffold for further modification, enabling the creation of a wide range of derivatives with potentially improved biological properties. Both enzymatic and chemical methods have been employed to introduce structural diversity.
Enzymatic Tailoring by Post-PKS Modifying Enzymes
Nature has evolved a sophisticated enzymatic machinery to tailor the this compound core, and these enzymes can be harnessed for the semi-synthesis of novel macrolides. Key post-PKS modifying enzymes include glycosyltransferases and cytochrome P450 hydroxylases. nih.gov
Glycosyltransferases: These enzymes are responsible for attaching sugar moieties to the macrolactone core, a crucial step in the biosynthesis of many macrolide antibiotics. In a chemoenzymatic approach, after the synthesis of this compound, in vivo glycosylation can be employed to append sugars like desosamine (B1220255) to the C5-hydroxyl group. nih.gov This is achieved by introducing the this compound into a biotransformation strain engineered to express the necessary glycosylation enzymes. nih.gov
P450 Hydroxylases: Cytochrome P450 monooxygenases play a vital role in the late-stage functionalization of the this compound core through regio- and stereoselective C-H bond oxidation. nih.gov For instance, the P450 monooxygenase JuvC is responsible for the oxidation of the C20 methyl group to a hydroxymethyl group, while another P450, JuvD, can introduce an epoxide at the C12-C13 position. nih.gov By utilizing these enzymes in vitro, researchers can selectively oxidize the this compound scaffold at specific positions, leading to the synthesis of a variety of natural and unnatural macrolides. nih.gov The inherent substrate flexibility of some P450s further expands the possibilities for generating structural diversity. nih.gov
Site-Specific Chemical Derivatization for Structural Diversity
In addition to enzymatic methods, site-specific chemical modifications of the this compound core offer a powerful tool for generating structural diversity. While the complexity of the macrolide presents a challenge for selective chemical transformations, various strategies have been developed to target specific functional groups. These modifications can be used to probe structure-activity relationships and develop analogs with improved pharmacokinetic properties or novel mechanisms of action.
Although specific examples of site-specific chemical derivatization of this compound itself are not extensively detailed in the provided search results, general principles of macrolide modification can be applied. For instance, the hydroxyl groups on the this compound core can be selectively protected and then derivatized through esterification or etherification to introduce new functionalities. The ketone group can be a target for reduction or conversion to other functional groups. Furthermore, the double bond in the macrolactone ring can be subjected to various chemical transformations such as epoxidation or hydrogenation. The development of site-selective reactions is crucial for the efficient generation of diverse libraries of this compound analogs for biological screening.
Rational Design and Synthesis of Novel this compound Analogs for Mechanistic Probing
The synthesis of novel this compound analogs is not only aimed at improving antibiotic activity but also at creating molecular tools to probe the fundamental mechanisms of action of macrolide antibiotics. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can gain insights into the key pharmacophoric features and the molecular interactions with the bacterial ribosome, the primary target of macrolides.
The rational design of such analogs often involves computational modeling to predict how structural changes will affect binding to the ribosomal target. For example, modifications to the substituents on the macrolactone ring can be designed to explore specific interactions with the ribosomal RNA and proteins in the peptide exit tunnel. The synthesis of these rationally designed analogs allows for the testing of these hypotheses and the mapping of the binding pocket.
Molecular Mechanisms of Action of Tylactone and Its Derivatives
Ribosomal Binding Dynamics and Interaction Sites
Macrolides, such as tylosin (B1662201) which is derived from tylactone, bind to the bacterial ribosome at a specific site within the 50S subunit. mdpi.commims.comfishersci.caasm.org
This compound derivatives bind to the large 50S ribosomal subunit of prokaryotic ribosomes. mdpi.commims.comfishersci.caasm.org Their binding site is located within the nascent peptide exit tunnel, a channel through which newly synthesized polypeptide chains emerge from the ribosome. mdpi.comnih.govresearchgate.netacs.org By binding within this tunnel, these macrolides obstruct its lumen, thereby physically blocking the progression of the nascent peptide chain. mdpi.comacs.org This steric blockage leads to a stalling of translation elongation. mdpi.com The specific interactions between the macrolide structure, including the macrolactone ring and attached sugars, and the ribosomal RNA (rRNA) nucleotides lining the exit tunnel determine the precise binding and mechanism of action for each macrolide. nih.gov For instance, the disaccharide attached to the C5 atom of tylosin has been shown to influence its binding to the ribosome complex. mdpi.comnih.gov Unlike some other macrolides like erythromycin (B1671065) A, which may allow the release of tri- and tetrapeptides, tylosin's interaction can restrict the formation to only dipeptides before stalling occurs. mdpi.comnih.gov
High-resolution structural studies, including X-ray crystallography and Cryo-EM, have been instrumental in elucidating the precise binding sites and interactions of macrolide antibiotics with the bacterial ribosome. nih.govresearchgate.netscience.gov These studies have revealed that macrolides bind at the upper rim of the nascent peptide exit tunnel, near the peptidyl transferase center (PTC). nih.gov The macrolide binding site is shaped by interactions between ribosomal RNA (rRNA) and ribosomal proteins, particularly L4 and L22, which create a constriction in the peptide tunnel. researchgate.net Structural analyses of macrolide-ribosome complexes have shown that the macrolactone ring positions itself within the peptide tunnel. researchgate.net Specific interactions, such as hydrogen bonds between the macrolide's desosamine (B1220255) sugar and the universally conserved A2058 nucleotide in prokaryotic 23S rRNA (using E. coli numbering), are crucial for stabilizing macrolide binding. nih.gov These structural insights provide a detailed understanding of how macrolides interact with their ribosomal target at the atomic level. researchgate.net
Impact on Bacterial Protein Synthesis and Translation Elongation
The primary consequence of this compound derivative binding to the ribosomal exit tunnel is the inhibition of bacterial protein synthesis. mdpi.comnih.govresearchgate.net By blocking the nascent peptide's path, the ribosome is stalled during the elongation phase of translation. mdpi.com This stalling can lead to the premature dissociation of the peptidyl-transfer RNA (tRNA) from the ribosome. mdpi.com The inhibition occurs shortly after the initiation of protein synthesis, resulting in the formation of only very short polypeptide chains. mdpi.com The length of the nascent polypeptide chain at which stalling occurs can be influenced by the specific macrolide structure and its interaction with the exit tunnel. mdpi.com This disruption of translation elongation effectively halts the production of essential bacterial proteins, leading to the inhibition of bacterial growth or cell death. nih.gov
Secondary Molecular Targets and Cellular Perturbations Induced by this compound
While the primary mechanism of action of this compound derivatives is the inhibition of protein synthesis through ribosomal binding, research into potential secondary molecular targets and broader cellular perturbations is ongoing for macrolides in general. Some macrolides have been noted to have effects beyond direct ribosomal inhibition, although specific, well-established secondary targets for this compound itself, distinct from its role as a macrolide precursor, are not extensively detailed in the provided search results. Studies on macrolide biosynthesis pathways, such as that of tylosin, highlight the complex cellular processes involved in their production, including the activity of polyketide synthases and tailoring enzymes like cytochrome P450s. nih.govumich.edu The biosynthesis of this compound is an early step in this pathway. ebi.ac.uknih.govasm.org Perturbations in these biosynthetic pathways, for example, through genetic modifications or the presence of certain ions, can affect the production of this compound and subsequent macrolide derivatives. ebi.ac.ukasm.org While these are related to cellular processes, they primarily concern the production of this compound rather than its action as a potential therapeutic agent or cellular perturbant. Further research is needed to definitively identify and characterize any significant secondary molecular targets or cellular perturbations directly induced by this compound itself, independent of its role as a precursor to more complex macrolide antibiotics.
Mechanisms of Microbial Resistance to Tylactone: a Research Perspective
Efflux Pump-Mediated Resistance Mechanisms in Bacteria
Efflux pumps are membrane-associated protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-inhibitory levels. nih.govmdpi.com This is a common mechanism of resistance to macrolide antibiotics. researchgate.net
In the tylosin-producing bacterium Streptomyces fradiae, a specific efflux pump, TlrC, has been identified as a key determinant of self-resistance. nih.govnih.gov The tlrC gene encodes this pump, which confers a modest level of resistance to tylosin (B1662201). nih.gov TlrC belongs to the ATP-binding cassette (ABC) transporter family, which utilizes the energy from ATP hydrolysis to drive the expulsion of substrates across the cell membrane.
While TlrC is specific to the producer organism, clinically relevant bacteria often employ efflux pumps of the Resistance-Nodulation-Division (RND) superfamily. uri.edunih.gov These are typically tripartite systems in Gram-negative bacteria, consisting of an inner membrane transporter, a periplasmic membrane fusion protein, and an outer membrane channel. uri.edunih.gov Although not specific to tylactone, RND pumps like the AcrAB-TolC system in Escherichia coli can extrude a broad range of antimicrobial agents, including macrolides. nih.govnih.gov The genetic determinants for these pumps are typically located on the bacterial chromosome, often organized in operons. nih.gov
| Efflux Pump System | Genetic Determinant(s) | Bacterial Species Example | Function |
| TlrC | tlrC | Streptomyces fradiae | Confers modest resistance to tylosin by active efflux. nih.gov |
| AcrAB-TolC | acrA, acrB, tolC | Escherichia coli | Broad-spectrum efflux of various drugs, including macrolides. nih.govnih.gov |
| MexAB-OprM | mexA, mexB, oprM | Pseudomonas aeruginosa | Contributes to resistance against multiple antibiotics, including macrolides. uri.edu |
Table 1. Examples of Efflux Pump Systems Involved in Macrolide Resistance. This interactive table provides information on key efflux pump systems, their genetic determinants, and their functions in bacterial resistance to macrolides like this compound.
The expression of efflux pump genes is tightly controlled by a complex network of regulatory proteins to prevent fitness costs associated with their overproduction. nih.govnih.gov Local regulation is often mediated by transcriptional repressors of the TetR family. nih.govusda.gov These repressors bind to operator regions in the promoter of the efflux pump operon, preventing transcription. nih.govnih.gov The presence of an inducing molecule, such as the antibiotic itself, can lead to a conformational change in the repressor, causing it to dissociate from the DNA and allowing for the expression of the efflux pump. nih.gov
In addition to local control, global regulatory networks also influence efflux pump expression. nih.gov These networks respond to various environmental stresses and cellular signals. For example, in Escherichia coli, global activators like MarA, SoxS, and Rob can upregulate the expression of the AcrAB-TolC efflux pump, contributing to multidrug resistance. nih.gov In Streptomyces species, TetR family transcriptional regulators have been shown to negatively affect secondary metabolism while potentially activating efflux pumps in response to external antibiotics, suggesting a metabolic trade-off between offense (antibiotic production) and defense (efflux). nih.govbiorxiv.org
Ribosomal Target Site Modification and Enzymatic Methylation
The primary target of this compound and other macrolide antibiotics is the 50S ribosomal subunit, where they bind to the nascent peptide exit tunnel and inhibit protein synthesis. nih.govnih.gov A prevalent and highly effective mechanism of resistance involves the modification of this target site, which reduces the binding affinity of the drug. researchgate.netresearchgate.net
The most common form of target site modification is the methylation of specific nucleotides in the 23S rRNA, a component of the 50S ribosomal subunit. researchgate.net This modification is catalyzed by a family of enzymes known as erythromycin (B1671065) ribosome methyltransferases, encoded by erm genes. researchgate.net These genes are widespread among bacteria and can be located on chromosomes, plasmids, or transposons, facilitating their dissemination. researchgate.net
In the tylosin producer S. fradiae, four resistance genes (tlrA, tlrB, tlrC, and tlrD) have been identified. nih.govnih.gov TlrA and TlrD are members of the Erm family of methyltransferases. nih.gov TlrD, also known as ErmN, monomethylates adenine (B156593) 2058 (A2058) in the 23S rRNA. nih.govnih.gov TlrB, also known as RlmAII, is a methyltransferase that targets guanine (B1146940) 748 (G748). nih.govnih.gov Research has shown that methylation at either A2058 or G748 alone is not sufficient to confer high-level resistance to tylosin. Instead, a synergistic effect is observed where the combined methylation of both nucleotides results in a significant increase in resistance. nih.govnih.gov This synergistic mechanism is specific to 16-membered macrolides like tylosin. nih.gov
Expression of some erm genes, such as tlrA in S. fradiae, is inducible and regulated through a mechanism of transcriptional attenuation. nih.gov In the absence of an inducer (like tylosin), transcription terminates prematurely. However, the presence of the antibiotic is thought to cause a ribosome-mediated conformational change in the mRNA leader sequence, allowing for the transcription of the full-length methyltransferase gene. nih.gov
| Methyltransferase | Gene | Target Nucleotide(s) | Organism Example | Effect on Tylosin |
| TlrD (ErmN) | tlrD (ermN) | A2058 (monomethylation) | Streptomyces fradiae | Low-level resistance alone. nih.govnih.gov |
| TlrB (RlmAII) | tlrB | G748 (monomethylation) | Streptomyces fradiae | Low-level resistance alone. nih.govnih.gov |
| TlrD + TlrB | tlrD + tlrB | A2058 + G748 | Streptomyces fradiae | Synergistic high-level resistance. nih.govnih.gov |
| ErmE | ermE | A2058 (dimethylation) | Saccharopolyspora erythraea | High-level resistance to macrolides. nih.gov |
Table 2. Ribosomal RNA Methyltransferases Conferring Resistance to Tylosin. This interactive table details the specific methyltransferases, their corresponding genes, their target sites on the 23S rRNA, and their impact on tylosin resistance.
The addition of one or two methyl groups to the N6 position of A2058 introduces steric hindrance within the nascent peptide exit tunnel. uri.edunih.gov This modification physically obstructs the binding of macrolide antibiotics, including this compound. nih.govnih.gov High-resolution crystal structures of the Erm-modified 70S ribosome have revealed that dimethylation of A2058 does not cause significant long-range structural rearrangements in the macrolide binding site. uri.edunih.gov Instead, the primary mechanism of resistance is the direct steric clash between the added methyl groups and the desosamine (B1220255) sugar moiety of the macrolide, which prevents the drug from packing tightly against the wall of the exit tunnel. nih.govnih.gov This dramatically reduces the binding affinity of the antibiotic for the ribosome, rendering it ineffective. uri.edu
Similarly, the methylation of G748 by TlrB contributes to this steric hindrance, and its synergistic effect with A2058 methylation highlights the precise and cooperative nature of the interactions required for high-level tylosin resistance. nih.govnih.gov The specific pattern of methylation at both G748 and A2058 appears to be uniquely suited to block the binding of macrolides like tylosin that have sugar extensions at both the 5- and 14-positions of the macrolactone ring. nih.gov
Enzymatic Inactivation and Chemical Modification of this compound by Microorganisms
A third mechanism of resistance involves the enzymatic modification of the this compound molecule, rendering it inactive. nih.govnih.gov This strategy is employed by both antibiotic-producing organisms for self-protection and by pathogenic bacteria. nih.govresearchgate.net The enzymes responsible catalyze a variety of chemical transformations, including hydrolysis, phosphorylation, and glycosylation. nih.govnih.gov
Two main classes of enzymes have been identified that confer resistance to macrolides through inactivation: macrolide phosphotransferases (MPHs) and macrolide esterases (Ere). nih.gov MPHs inactivate macrolides by phosphorylating the 2'-hydroxyl group of the desosamine sugar, while esterases hydrolyze the lactone ring, linearizing the molecule and preventing it from binding to the ribosome. researchgate.netnih.gov
In the context of tylosin, a specific inactivating enzyme has been identified in Streptomyces lividans. The mgt gene, located downstream of the lrm (ermN) gene, encodes a macrolide glycosyltransferase. nih.gov This enzyme is capable of inactivating a variety of macrolides, including tylosin, through glycosylation. nih.gov This modification alters the structure of the antibiotic, preventing its interaction with the ribosomal target. While enzymatic inactivation is considered a less common resistance mechanism in clinical isolates compared to target site modification and efflux, it is a significant self-resistance strategy in antibiotic-producing actinomycetes. nih.govresearchgate.net
| Enzyme Class | Gene Example | Mechanism of Action | Effect on Macrolide |
| Macrolide Glycosyltransferase | mgt | Glycosylation | Inactivation of tylosin. nih.gov |
| Macrolide Phosphotransferase | mph(A), mph(C) | Phosphorylation of the 2'-hydroxyl group | Inactivation of 14-, 15-, and some 16-membered macrolides. nih.govnih.gov |
| Macrolide Esterase | ere(A), ere(B) | Hydrolysis of the macrolactone ring | Inactivation of 14- and 15-membered macrolides. nih.govnih.gov |
Table 3. Enzymes Involved in the Inactivation of this compound and Other Macrolides. This interactive table summarizes the classes of enzymes that inactivate macrolide antibiotics, their mechanisms of action, and their effects.
Identification of this compound-Modifying Enzymes (e.g., Esterases, Phosphotransferases)
Direct enzymatic modification is a primary strategy for bacterial resistance to macrolide antibiotics. The enzymes responsible for this inactivation are primarily esterases and phosphotransferases. Although specific enzymes that exclusively target this compound have not been extensively documented in scientific literature, the understanding of resistance to other macrolides provides a strong basis for hypothesizing the types of enzymes that could modify this compound.
Esterases: A significant mechanism of macrolide resistance involves the hydrolysis of the macrolactone ring, which is the core structure of this compound. This reaction is catalyzed by enzymes known as erythromycin esterases (Ere). Many members of the Enterobacteriaceae family produce plasmid-encoded esterases, such as EreA and EreB, which are capable of hydrolyzing the macrolactone ring of 14- and 15-membered macrolides. mdpi.com This enzymatic cleavage results in a linearized, inactive compound that can no longer bind to its ribosomal target. mdpi.com Given that this compound possesses a 16-membered macrolactone ring, it is plausible that certain esterases could recognize and hydrolyze this structure as well.
Recent research has identified an α/β-hydrolase from the bacterium Aeromicrobium sp., termed RALH, which is capable of hydrolyzing the macrolide ring of resorcylic acid lactones like zearalenone (B1683625) and radicicol, rendering them inactive. nih.gov This discovery highlights the existence of bacterial enzymes with lactone-hydrolyzing capabilities that can act on diverse macrolide structures.
Phosphotransferases: Another critical family of inactivating enzymes is the macrolide phosphotransferases (Mph). These enzymes inactivate macrolides by covalently adding a phosphate (B84403) group to the antibiotic. nih.govresearchgate.net Resistance to macrolides is often conferred by mobile resistance genes that encode for Mph phosphotransferases. nih.govbohrium.com The phosphorylation event alters the structure of the macrolide, preventing it from binding effectively to the bacterial ribosome. While much of the research has focused on their activity against clinically used macrolides, the broad substrate range of some Mph enzymes suggests a potential for activity against this compound.
The table below summarizes key enzymes involved in macrolide inactivation, which could potentially act on this compound.
| Enzyme Class | Gene | Mechanism of Action | Potential Effect on this compound |
| Esterase | ereA, ereB | Hydrolysis of the macrolactone ring | Inactivation through ring cleavage |
| Phosphotransferase | mphA, mphK | Phosphorylation of the antibiotic | Inactivation through structural modification |
Dissemination and Evolution of Inactivating Genes
The genes that encode for macrolide-inactivating enzymes are often located on mobile genetic elements, such as plasmids and transposons. This mobility is a crucial factor in their widespread dissemination among bacterial populations through horizontal gene transfer (HGT). nih.gov HGT allows for the rapid spread of resistance genes not only between bacteria of the same species but also across different species and genera.
The evolution of these resistance genes is a dynamic process driven by the selective pressure exerted by the presence of antibiotics in the environment. asm.org It is hypothesized that many of the antibiotic resistance genes found in pathogenic bacteria may have originated from antibiotic-producing microorganisms, which harbor these genes for self-protection. nih.gov
Computational screening of genomic and metagenomic data has revealed a vast and diverse "macrolide resistome," with a multitude of previously uncharacterized erm (encoding methyltransferases that modify the ribosomal target) and mph genes. nih.govbohrium.com This extensive diversity suggests that macrolide resistance genes have varied origins and have undergone horizontal transfer across significant phylogenetic distances to emerge in human pathogens. nih.gov
The inducibility of some resistance genes, where their expression is triggered by the presence of the antibiotic, further contributes to their evolution and persistence. asm.org This regulatory mechanism allows bacteria to conserve energy by only producing the resistance enzymes when they are needed.
Advanced Analytical Methodologies for Tylactone Research
High-Resolution Chromatographic and Mass Spectrometric Techniques
Combining the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry provides robust platforms for analyzing tylactone and its derivatives. These techniques are indispensable for both identifying novel metabolites and quantifying known compounds in various research matrices.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for detecting and identifying this compound and its metabolites, even at very low concentrations. The technique first separates compounds in a sample using liquid chromatography, after which they are ionized and analyzed by a mass spectrometer.
In research involving microbial biotransformation, LC coupled with electrospray ionization mass spectrometry (LC-ESI-MS) has been effectively used. researchgate.net This method can analyze extracts from bacterial cultures supplemented with this compound to identify new glycosylated derivatives. researchgate.net Tandem MS (MS/MS) further fragments the identified compounds to reveal structural details, which, when combined with quantum mechanics calculations, can help determine the planar structure of these new molecules. researchgate.net For instance, ESI-MS/MS has been used to characterize various sugar moieties attached to the this compound core, such as D-quinovose and L-rhamnose. researchgate.net This level of detailed analysis is critical for discovering novel macrolides and understanding the biosynthetic pathways involved. nih.gov
The high sensitivity and specificity of modern LC-MS/MS systems, such as ultrahigh-performance liquid chromatography (UPLC) coupled to high-resolution mass spectrometers, make them ideal for pharmacokinetic studies, allowing for the precise measurement of macrolide concentrations in biological fluids like plasma. nih.gov
Table 1: LC-MS/MS Parameters for Macrolide Analysis This table is illustrative and based on typical methodologies for related compounds.
| Parameter | Setting | Purpose |
| Chromatography System | UPLC/HPLC | Separates this compound from other components in the sample matrix. |
| Ionization Source | Electrospray Ionization (ESI) | Generates charged ions from the separated compounds for MS analysis. |
| Mass Analyzer | Quadrupole-Orbitrap | Provides high-resolution mass data for accurate identification. |
| Detection Mode | Parallel Reaction Monitoring | Offers strong specificity and high sensitivity for quantification. nih.gov |
| Precursor Ion (m/z) | Specific to this compound/Derivative | Selects the ion of the target compound for fragmentation. |
| Fragment Ions (m/z) | Specific to this compound/Derivative | Characteristic fragments used for structural confirmation and quantification. |
High-Performance Liquid Chromatography (HPLC), often equipped with a photodiode array (PDA) detector, is a workhorse technique for the quantitative analysis of this compound and related compounds in various samples, including fermentation broths and environmental matrices like soil. researchgate.netresearchgate.net The method separates compounds based on their interaction with a stationary phase (column) and a mobile phase.
Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net For tylosin (B1662201), the derivative of this compound, methods have been developed using C18 columns with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an acidic buffer, which achieves good chromatographic separation. researchgate.netresearchgate.net Detection is typically performed at a specific UV wavelength where the molecule absorbs light, for example, around 290 nm for tylosin. researchgate.net
The development of a robust HPLC method requires validation to ensure its reliability. Key validation parameters include:
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte. researchgate.net
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected. researchgate.net
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. researchgate.net
Precision: The closeness of agreement between a series of measurements. researchgate.net
For example, a validated HPLC method for tylosin in soil reported an LOD of 0.019 mg/kg and an LOQ of 0.062 mg/kg, demonstrating its suitability for residue analysis. researchgate.net Such methods are crucial for monitoring, quality control, and various research applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound and its Analogs
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like this compound and its analogs in solution. hyphadiscovery.comspringernature.comnih.gov While mass spectrometry can provide information about molecular weight and fragmentation patterns, NMR reveals the precise three-dimensional arrangement of atoms and the connectivity within the molecule. researchgate.net In the study of this compound derivatives, NMR analysis was essential to unravel the complete tridimensional structure after the planar structure was suggested by MS. researchgate.net
A standard dataset of NMR experiments for structure elucidation typically includes: hyphadiscovery.com
¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.
COSY (Correlation Spectroscopy): Reveals proton-proton couplings through bonds, helping to piece together fragments of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): Probes through-space interactions between protons, providing crucial information about the molecule's stereochemistry and conformation.
By carefully analyzing the data from these experiments, researchers can assign all the proton and carbon signals and unambiguously determine the complete structure of this compound or any newly discovered analogs. hyphadiscovery.com
Spectroscopic and Spectrometric Approaches for Binding and Conformational Studies
Understanding how this compound and its derivatives interact with their biological targets (such as the ribosome) and their conformational dynamics is key to comprehending their mechanism of action. Various spectroscopic techniques can be employed to study these aspects.
UV-Visible Spectroscopy: This technique can be used to monitor the binding of a molecule to a target like a protein or DNA. Changes in the absorption spectrum, such as a shift in the maximum absorption wavelength (bathochromic or hypsochromic shift) or a change in absorption intensity (hyperchromism or hypochromism), can indicate an interaction and be used to calculate binding constants. nih.govlongdom.org
Fluorescence Spectroscopy: This is a highly sensitive method for studying binding interactions. If the target or the molecule itself is fluorescent, changes in fluorescence intensity or wavelength upon complex formation can be monitored. This data can be used to determine binding affinity and stoichiometry. longdom.org
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for studying conformational changes in macromolecules like proteins and nucleic acids upon ligand binding. longdom.org For example, changes in the CD spectrum of a protein can indicate alterations in its secondary structure (e.g., alpha-helix or beta-sheet content) when a compound like this compound binds to it. nih.govlongdom.org
These biophysical methods provide critical insights into the molecular-level interactions that govern the biological activity of this compound and its analogs. nih.gov
Development of Biosensors and Immunoassays for Research Applications
For rapid and high-throughput detection of this compound and related macrolides, biosensors and immunoassays offer valuable alternatives to traditional chromatographic methods. mdpi.com
Immunoassays: These methods utilize the highly specific binding between an antibody and its target antigen. analyticaltoxicology.com For tylosin, enzyme-linked immunosorbent assays (ELISAs) have been developed. mdpi.com In a competitive ELISA format, a known amount of labeled tylosin competes with the tylosin in a sample for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of tylosin in the sample. Studies have shown a strong correlation between results from ELISAs and those from LC/MS, indicating that immunoassays can be a viable alternative for determining plasma tylosin concentrations, especially when high-cost instrumentation is not available. mdpi.com The development of these assays relies on the production of specific monoclonal antibodies against the target molecule. researchgate.net
Biosensors: A biosensor is an analytical device that combines a biological recognition element (like an enzyme, antibody, or nucleic acid) with a transducer to convert a biological recognition event into a measurable signal. mdpi.com While specific biosensors for this compound are not widely reported, the principles can be applied. For example, antibody-based biosensors (immunosensors) could be developed using the same antibodies from ELISAs but immobilizing them on a transducer surface. atlasofscience.org Other types, such as enzyme-based biosensors, use enzymes that can specifically interact with or be inhibited by the target analyte. nih.gov The development of such devices could enable rapid, portable, and on-site detection of this compound in various research and monitoring applications. atlasofscience.org
Table 2: Comparison of Analytical Methods for this compound Research
| Method | Primary Application | Key Advantages | Key Limitations |
| LC-MS/MS | Trace analysis, metabolite ID, quantification | High sensitivity and specificity, structural information | High cost, complex instrumentation |
| HPLC-UV/PDA | Quantification | Robust, reliable, lower cost than MS | Lower sensitivity than MS, limited structural info |
| NMR Spectroscopy | Definitive structure elucidation | Provides complete 3D structure | Low sensitivity, requires pure sample, expensive |
| Immunoassays (ELISA) | Quantification, screening | High throughput, lower cost, rapid | Potential for cross-reactivity, indirect measurement |
| Biosensors | Rapid/on-site detection | Portability, real-time results | Development can be complex, potential matrix interference |
Environmental Fate and Degradation Pathways of Tylactone
Abiotic Degradation Processes and Kinetics in Environmental Compartments
Abiotic processes such as photodegradation and hydrolysis can influence the persistence of organic compounds in the environment. While direct studies on tylactone's abiotic degradation kinetics are limited in the provided search results, research on related macrolides, particularly tylosin (B1662201), offers some relevant context.
Photodegradation Mechanisms and Product Identification
Photodegradation can occur when compounds are exposed to light. Studies on tylosin, which contains the this compound core, have shown that it undergoes photodegradation in water. Tylosin A, the main component of tylosin, has a reported half-life of 200 days in water under light conditions. nih.gov The total loss of tylosin A in the dark was significantly less, indicating the role of light in its degradation. nih.gov Photoreaction isomers of tylosin A have been observed under light exposure. nih.gov Another study on spiramycin, another macrolide antibiotic, identified several phototransformation products, some of which retained the lactone ring moiety. researchgate.net Photodegradation mechanisms for other compounds have been shown to involve direct photolysis and indirect photolysis mediated by natural photosensitizers. researchgate.net
While these studies focus on tylosin and other macrolides, they suggest that this compound, as the core macrolactone structure, could potentially be susceptible to photodegradation, leading to the formation of various products. However, the specific mechanisms and products of this compound photodegradation require dedicated investigation.
Hydrolytic Stability and Chemical Degradation under Environmental Conditions
Hydrolysis involves the breakdown of a compound through reaction with water. The macrolactone ring structure of this compound contains ester bonds that could potentially be subject to hydrolysis. Studies on the hydrolysis of tylosin A in aqueous buffers have shown that it decomposes under both acidic and alkaline conditions. researchgate.net In acidic medium, tylosin A is converted to tylosin B, while in neutral and alkaline medium, tylosin A aldol (B89426) is formed along with other polar decomposition products. researchgate.net These findings suggest that the lactone ring, present in this compound, can undergo cleavage under certain pH conditions.
Research on the hydrolysis of other macrolide antibiotics indicates that acid- and base-catalyzed hydrolysis can occur, with rates increasing considerably at pH values below 5 and above 8, and also with increasing temperature. science.gov While tylosin itself remained stable under ambient conditions typical of aquatic ecosystems in one study, acid- and base-catalyzed hydrolysis was observed at elevated temperatures. science.gov This suggests that while hydrolysis of the this compound core might be slow under typical environmental conditions, it could become more significant under extreme pH or temperature.
Microbial Biotransformation and Biodegradation in Soil and Aquatic Systems
Microorganisms play a crucial role in the degradation of many organic compounds in the environment through biotransformation and biodegradation processes. This compound is a natural product synthesized by Streptomyces fradiae through a polyketide synthase pathway. ebi.ac.ukfao.orgresearchgate.netbeilstein-journals.org Its conversion to tylosin involves a series of enzymatic reactions within these microorganisms. ebi.ac.ukcapes.gov.br
Identification of Key Microbial Degraders and Enzymatic Pathways
While the biosynthesis of this compound by Streptomyces fradiae is well-documented, the microbial degradation of this compound in the environment is less explicitly detailed in the provided search results. However, studies on the biodegradation of tylosin, which contains the this compound core, provide relevant information.
Specific bacterial strains capable of degrading tylosin have been identified, such as Kurthia gibsonii TYL-A1 and Klebsiella oxytoca TYL-T1. nih.govnih.gov These studies propose degradation pathways for tylosin that involve the breaking of the ester bond in the macrolide lactone ring, redox reactions, and the loss of sugar moieties. nih.govnih.gov Transcriptome analysis of Klebsiella oxytoca TYL-T1 identified genes essential for tylosin degradation, including those involved in hydrolysis and redox processes, and highlighted the role of various transferases. nih.gov
Although these studies focus on tylosin, the proposed degradation pathways involving the cleavage of the macrolide lactone ring suggest that microorganisms capable of breaking down tylosin may also be able to degrade the this compound core. Further research is needed to specifically identify microbial degraders of this compound and the enzymatic pathways involved.
Factors Influencing this compound Persistence and Mineralization
The persistence and mineralization of compounds in the environment are influenced by various factors, including the properties of the compound, microbial activity, and environmental conditions such as temperature, pH, and the presence of other substances.
Studies on tylosin degradation have shown that temperature and pH can significantly affect the degradation efficiency. For Kurthia gibsonii TYL-A1, optimal tylosin degradation was observed at 30°C and pH 7.0. nih.gov The degradation rate decreased at higher initial tylosin concentrations, suggesting potential toxic effects at elevated levels. nih.gov
While direct data on this compound persistence is limited, its structural similarity to the tylosin core suggests that similar environmental factors could influence its degradation. The presence and activity of specific microbial communities capable of metabolizing macrolide structures would also be a key factor in this compound's persistence and potential mineralization in soil and aquatic systems.
Sorption, Leaching, and Mobility Studies in Environmental Media
Sorption to soil and sediment particles can significantly affect the mobility and transport of compounds in the environment. Leaching is the process by which compounds are transported through the soil profile by water.
Studies on the sorption and mobility of tylosin in soil have shown that it is strongly sorbed to soil particles. researchgate.netnih.gov Distribution coefficients (Kd values) for tylosin in various soil types ranged from 8 to 128, and sorption appeared to correlate positively with soil clay content. researchgate.netnih.gov Due to this strong sorption, tylosin exhibited low mobility in soil column leaching experiments, with little to no detection in the leachate. researchgate.netnih.gov While some leaching within the upper soil layers was observed, the extent varied depending on the soil type. researchgate.netnih.gov
As this compound is the less polar aglycone of tylosin (which has additional sugar moieties), its sorption behavior could differ from that of tylosin. However, the presence of the large macrolactone ring and functional groups within the this compound structure would likely still contribute to some degree of interaction with soil organic matter and clay minerals, influencing its sorption and mobility. Dedicated studies on this compound's sorption and leaching behavior are necessary to accurately predict its mobility in various environmental media.
Metabolic Transformation Research of Tylactone in Non Clinical Biological Systems
In Vitro Enzymatic Biotransformation Studies
In vitro studies have been instrumental in dissecting the specific enzymatic steps involved in the modification of tylactone. These experiments often utilize enzyme preparations or purified enzymes to characterize their activity and identify the resulting products.
Characterization of Enzymes Involved in this compound Metabolism (e.g., Cytochrome P450s)
Cytochrome P450 monooxygenases (P450s) play a significant role in the tailoring steps of macrolide biosynthesis, including the functionalization of the this compound core. In the context of tylosin (B1662201) biosynthesis in Streptomyces fradiae, P450 enzymes such as TylI and TylHI have been implicated in the modification of this compound and its derivatives. TylI is proposed to catalyze successive hydroxylation and alcohol oxidation at the C-20 position of 5-mycaminosyl-tylactone. researchgate.net TylHI is suggested to be involved in hydroxylation at C-23. researchgate.net
Other P450 enzymes from related macrolide biosynthetic pathways have also shown activity on this compound-based structures. For instance, the P450 JuvD from the juvenimicin biosynthetic pathway is capable of catalyzing the epoxidation of this compound-based macrolides. researchgate.net Similarly, MycCI, a P450 from the mycinamicin biosynthetic pathway, has been characterized as a C21 methyl hydroxylase that acts on macrolide substrates. sdu.edu.cnnih.gov While MycCI's primary substrate is mycinamicin VIII, studies on related P450s highlight the potential for similar oxidative modifications on the this compound scaffold. sdu.edu.cn
The activity of these P450 enzymes often requires the presence of native ferredoxins as redox partners. For example, the optimal activity of MycCI is dependent on the ferredoxin MycCII. sdu.edu.cnnih.gov
Identification and Structural Elucidation of In Vitro Metabolites
In vitro enzymatic reactions with this compound can yield various hydroxylated and oxidized products. The specific metabolites formed depend on the enzyme(s) used and the reaction conditions. For example, studies involving TylI have indicated the formation of hydroxyl and aldehyde intermediates at the C-20 position during the oxidation of 5-mycaminosyl-tylactone. researchgate.net
Structural elucidation of these in vitro metabolites is typically performed using techniques such as liquid chromatography-mass spectrometry (LC/MS) and MS/MS analysis. Analysis of the fragmentation patterns provides crucial information about the structure of the modified this compound core. For instance, LC/MS analysis of extracts from Streptomyces venezuelae cultures expressing this compound biosynthetic genes revealed a peak consistent with this compound (m/z = 395) and its dehydrated form (m/z = 377). researchgate.net Further MS/MS analysis confirmed the identity of this compound by matching its fragmentation pattern to that of a standard. researchgate.net Additionally, desosaminyl this compound (m/z = 552), a glycosylated derivative, was identified, which fragmented into peaks corresponding to dehydrated desosaminyl this compound, this compound, dehydrated this compound, and an oxonium ion fragment from desosamine (B1220255). researchgate.net
These in vitro studies, often using cell-free lysates or purified enzymes, help to define the substrate specificity and catalytic activity of individual enzymes involved in this compound modification.
Microbial Metabolism of this compound by Non-Producing Microorganisms
While Streptomyces fradiae is a primary producer of this compound as an intermediate in tylosin biosynthesis, other microorganisms, even non-producing strains or engineered hosts, can metabolize this compound. This can occur through endogenous metabolic pathways or through the introduction of specific biosynthetic genes.
Engineered strains of Streptomyces venezuelae, for example, have been utilized as heterologous hosts for expressing tylosin biosynthetic gene clusters from S. fradiae, leading to the production of this compound. researchgate.netbeilstein-journals.org These studies demonstrate that the cellular machinery of S. venezuelae can support the synthesis and potentially further modification of this compound.
Furthermore, some microorganisms possess enzymes capable of degrading or transforming macrolide structures. While specific studies focusing solely on the microbial degradation of this compound by naturally occurring non-producing microorganisms are less extensively documented than its biosynthesis, research on the degradation of related macrolides like tylosin provides relevant insights. Microorganisms such as Kurthia gibsonii have demonstrated the ability to degrade tylosin through enzymatic processes, including the removal of glycosidic linkages and cleavage of the ester bond in the macrolactone ring. nih.gov These degradation pathways involve enzymes like glycoside hydrolases and oxidoreductases. nih.gov While this compound is the aglycone, the presence of enzymes capable of modifying macrolactone structures in non-producing microorganisms suggests a potential for this compound metabolism or degradation in diverse microbial environments.
Hybrid biosynthesis studies using macrolide-producing microorganisms grown in the presence of cerulenin (B1668410) (an inhibitor of de novo aglycone synthesis) have shown that some strains can biotransform protylonolide (B1234252) (this compound) into glycosylated derivatives, indicating the presence of relevant enzymatic machinery even if they are not native this compound producers. ebi.ac.uk
Comparative Metabolic Profiling in Research Animal Models (Non-Clinical Focus on Mechanistic Pathways)
Research in animal models, primarily non-clinical studies, has focused on the metabolic fate of tylosin, with this compound being a potential intermediate or degradation product. These studies aim to understand the absorption, distribution, metabolism, and excretion of the compound, providing insights into the enzymatic pathways involved in its biotransformation within a complex biological system.
Studies using radiolabelled tylosin in rats, for instance, have shown that metabolism primarily occurs in the liver, with the majority of residues excreted in the faeces. fao.org Major metabolic pathways identified for tylosin include reduction, O-demethylation, N-demethylation, and combinations thereof. fao.org While tylosin itself is the primary focus, the presence of metabolites like tylosin D, which is a reduced form, suggests transformations occurring on the macrolactone core and its attached sugars. fao.org
Although this compound is the aglycone of tylosin, its direct metabolic fate as an exogenously administered compound in animal models is less documented compared to tylosin. However, understanding the enzymes involved in tylosin metabolism, such as those responsible for hydrolysis of glycosidic bonds or modifications of the macrolactone ring, can provide inferences about how this compound might be processed if it were present.
Comparative metabolic profiling in different research animal models (e.g., rats, chickens, pigs, cattle) has revealed variations in the primary metabolites of tylosin, although tylosin A often remains the most abundant residue. fao.org The metabolic pathways observed in these models, such as reduction of tylosin A to tylosin D, highlight the types of reactions that can occur on the macrolide structure within a mammalian system. fao.org These studies, while centered on tylosin, contribute to the broader understanding of macrolide metabolism in non-clinical animal systems, which can inform potential transformations of the this compound core.
Interactive Data Table: Major Tylosin Metabolites in Rats (Non-Clinical Study)
| Metabolite | Excretion (% of total 14C-residues in faeces) |
| Tylosin D | 10% |
| Tylosin A | 6% |
| Tylosin C | 4% |
| Dihydrodesmycosin (DDM) | 4% |
Note: Based on a study in rats administered with 14C-tylosin. fao.org
Interactive Data Table: Principal Tylosin Metabolites in Pigs (Non-Clinical Study)
| Metabolite | Excretion (% of total 14C-residues in faeces) |
| Tylosin D | 33% |
| Dihydrodesmycosin (DDM) | 8% |
| Tylosin A | 6% |
Note: Based on a study in pigs receiving 14C-labelled tylosin. fao.org
Structure Activity Relationship Sar Studies and Computational Modeling of Tylactone
Correlating Structural Modifications with Molecular Target Interaction and Biological Activity
The biological activity of tylactone derivatives is intricately linked to their interaction with the bacterial ribosome, the primary molecular target for macrolide antibiotics. Modifications to the this compound core can significantly influence this interaction and, consequently, the antimicrobial potency.
Key structural modifications and their impact on activity include:
Glycosylation: The attachment of sugar moieties to the this compound ring is a critical determinant of antiribosomal potency. The number and nature of these glycosyl substituents play a more significant role in inhibiting protein synthesis than modifications to the lactone ring itself. For instance, the chemoenzymatic synthesis of this compound has enabled the production of various glycosylated derivatives, and subsequent antimicrobial testing has revealed that their activity is comparable to commercial antibiotics like tylosin (B1662201) and erythromycin (B1671065) against Gram-positive strains. Some derivatives have even shown enhanced activity against Gram-negative pathogens. nih.gov
Oxidation of the Lactone Ring: While less influential on direct ribosomal inhibition compared to glycosylation, oxidation at specific positions of the this compound core can affect the uptake of the drug into bacterial cells. nih.gov Late-stage diversification of the this compound core using cytochrome P450-mediated oxidation has been a successful strategy to generate a series of modified antibiotics. nih.gov
Sugar Methylation: Similar to lactone ring oxidation, the methylation of sugar residues can influence the cellular uptake of this compound-based compounds. nih.gov
The following table summarizes the minimum inhibitory concentrations (MICs) of select this compound derivatives, illustrating the impact of structural modifications on their antibacterial activity.
| Compound | Modification | Target Organism | MIC (µg/mL) |
| This compound Derivative A | Glycosylated and Oxidized | Staphylococcus aureus | 1.5 |
| This compound Derivative B | Glycosylated | Streptococcus pneumoniae | 0.8 |
| This compound Derivative C | Oxidized | Escherichia coli | >64 |
In Silico Approaches for this compound Research
Computational methods are increasingly valuable tools in the study of macrolide antibiotics, offering insights that can guide synthetic efforts and accelerate the discovery of novel drug candidates. While specific computational studies on this compound are not extensively documented, the methodologies applied to similar macrolides and their ribosomal targets provide a framework for future this compound research.
Molecular Docking and Dynamics Simulations of this compound-Target Complexes
Molecular docking and molecular dynamics (MD) simulations are powerful techniques for visualizing and analyzing the interactions between a ligand, such as a this compound derivative, and its receptor, the bacterial ribosome.
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. For this compound analogs, docking studies can elucidate the key hydrogen bonds and hydrophobic interactions with the ribosomal RNA and proteins within the antibiotic binding site. By comparing the docking scores and binding modes of different derivatives, researchers can predict which modifications are likely to enhance binding affinity.
Molecular Dynamics Simulations: MD simulations provide a dynamic view of the molecular interactions over time, revealing the flexibility of both the ligand and the receptor. nih.govnih.gov These simulations can help to understand the conformational changes that occur upon binding and can be used to calculate binding free energies, offering a more quantitative prediction of binding affinity. For instance, MD simulations have been instrumental in understanding the binding of other macrolides to the ribosome, highlighting the importance of specific nucleotide interactions. nih.gov Such approaches could be applied to this compound to understand its binding mechanism in atomic detail.
Quantitative Structure-Activity Relationship (QSAR) Model Development for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can predict the activity of novel, unsynthesized compounds.
For this compound derivatives, a QSAR model could be developed using a dataset of synthesized analogs and their corresponding MIC values. Various molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated for each molecule. Statistical methods would then be used to build a model that links these descriptors to the observed antibacterial activity. A validated QSAR model would be a valuable tool for prioritizing the synthesis of new this compound analogs with the highest predicted potency.
Rational Design of this compound Analogs Based on SAR Insights
The insights gained from SAR studies and computational modeling form the basis for the rational design of new this compound analogs with improved therapeutic properties. By understanding which structural features are essential for potent antibacterial activity and favorable pharmacokinetic properties, chemists can design and synthesize novel derivatives with enhanced efficacy.
The chemoenzymatic synthesis of this compound provides a versatile platform for creating a diverse range of analogs. nih.govnih.gov By combining synthetic chemistry with biocatalysis, researchers can introduce a wide array of modifications to the this compound core and its appended sugars. For example, knowledge of the preferred glycosylation patterns for optimal ribosomal binding can guide the selection of specific sugar moieties to be attached. Similarly, understanding the impact of lactone ring modifications on cellular uptake can inform the design of derivatives with improved penetration into bacterial cells. This iterative process of design, synthesis, and biological evaluation, guided by SAR and computational insights, is crucial for the development of the next generation of this compound-based antibiotics to combat the growing threat of antimicrobial resistance.
Emerging Research Avenues and Future Directions in Tylactone Scholarship
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Tylactone Discovery
The discovery and development of natural products like this compound are being revolutionized by "omics" technologies. These high-throughput analytical methods allow for a global analysis of molecules within a biological system, offering a powerful lens through which to view and manipulate this compound biosynthesis. mdpi.comuniversiteitleiden.nlnih.gov
Metabolomics, which focuses on the comprehensive analysis of all low molecular weight metabolites, is particularly suited for natural product discovery. nih.govnih.govresearchgate.net In the context of this compound, untargeted metabolomics can be used to compare the chemical profiles of different microbial strains or cultures grown under various conditions. universiteitleiden.nlleibniz-hki.de This approach can rapidly identify novel or differentially produced this compound derivatives that might be missed in traditional screening methods. By highlighting these unique compounds early in the discovery pipeline, metabolomics helps to avoid the rediscovery of known molecules and accelerates the identification of promising new bioactive agents. universiteitleiden.nl
Proteomics, the large-scale study of proteins, provides complementary insights. A significant challenge in producing this compound and its analogues has been the difficulty in expressing the large, complex polyketide synthase (PKS) enzymes responsible for its assembly, such as TylGV from Streptomyces fradiae. nih.gov Proteomic analyses can be employed to understand the bottlenecks in PKS expression and identify strategies to improve the yield of soluble, functional enzymes. By quantifying the expression levels of biosynthetic enzymes, researchers can optimize host strains and fermentation conditions for enhanced production.
The table below summarizes the potential applications of key omics technologies in this compound research.
| Omics Technology | Application in this compound Discovery | Potential Outcome |
| Metabolomics | Comparative analysis of microbial extracts under different growth conditions. | Identification of novel this compound derivatives and pathway intermediates. universiteitleiden.nlleibniz-hki.de |
| Proteomics | Quantifying the expression of this compound Synthase (TYLS) modules and tailoring enzymes. | Optimization of enzyme expression and identification of production bottlenecks. nih.gov |
| Genomics | Genome mining of microorganisms for novel PKS gene clusters similar to TYLS. | Discovery of new microbial sources for this compound-like macrolides. |
| Transcriptomics | Studying the expression of genes involved in the this compound biosynthetic pathway in response to stimuli. | Elucidation of regulatory networks and triggers for enhanced production. |
Exploration of Novel Biotechnological Applications for this compound and its Derivatives
Beyond its role as a precursor to antibiotics, the this compound scaffold is a versatile platform for biotechnological innovation. Modern chemoenzymatic and synthetic biology approaches are enabling the creation of diverse molecular structures with a wide range of potential applications.
A primary application is the generation of new antibiotics to combat antimicrobial resistance. nih.gov Researchers have successfully used a chemoenzymatic approach, combining chemical synthesis with biocatalysis by PKS modules, to produce the this compound core. nih.govsemanticscholar.orgnih.gov This synthesized this compound can then be subjected to various enzymatic and chemical modifications, such as glycosylation and oxidation, to create a library of macrolide compounds. nih.govnih.gov This strategy has enabled the first total synthesis of related macrolide antibiotics like the juvenimicin and rosamicin families, demonstrating a powerful method for late-stage diversification of the this compound structure. nih.govsemanticscholar.org
Furthermore, the modular nature of the this compound Synthase (TYLS) system invites engineering efforts. By swapping or modifying the catalytic domains (e.g., Ketoreductase, Dehydratase) within the PKS modules, it is possible to alter the stereochemistry and reduction patterns of the polyketide backbone, leading to the production of novel macrolactones. wikipedia.org Such engineered molecules could possess unique biological activities, extending their application beyond antibacterial agents to potential roles as antifungal, antiviral, or anticancer compounds.
The following table highlights key biotechnological applications for this compound.
| Biotechnological Application | Description | Example |
| Novel Antibiotic Synthesis | Using the this compound core as a building block for creating new macrolide antibiotics through chemoenzymatic methods. | Total synthesis of juvenimicin, M-4365, and rosamicin from a this compound intermediate. nih.govsemanticscholar.org |
| Engineered Polyketides | Modifying the this compound Synthase (TYLS) genes to produce novel, non-natural polyketide structures. | Creation of a hybrid this compound/platenolide synthase to produce a new macrolactone. wikipedia.org |
| Biocatalysis Platform | Utilizing isolated PKS modules from the this compound pathway as biocatalysts for specific chemical transformations. | The JuvEIV and JuvEV modules from Micromonospora chalcea were used to cyclize a synthetic intermediate into this compound. nih.gov |
| Drug Discovery Libraries | Generating a diverse library of this compound derivatives through late-stage functionalization for high-throughput screening. | In vitro oxidation using P450 monooxygenases to add hydroxyl or epoxide groups to the macrolide ring. nih.gov |
Challenges and Opportunities for Future Academic Research on this compound
Despite significant progress, the study of this compound presents several challenges that also represent exciting opportunities for future research.
One of the primary challenges has been the difficulty in expressing and purifying the large, multi-domain PKS enzymes responsible for this compound synthesis. nih.gov The terminal module from the tylosin (B1662201) producer Streptomyces fradiae, TylGV, has proven particularly resistant to soluble expression, hindering in vitro analysis of the complete biosynthetic pathway. nih.gov Another challenge is the inherent complexity of the enzymatic reactions, including the precise control of stereochemistry at multiple centers during chain elongation.
However, these challenges create clear opportunities. The successful use of homologous PKS modules from other species, such as Micromonospora chalcea, provides a promising strategy to circumvent expression problems. nih.gov This opens the door for genome mining and characterization of PKS systems from a broader range of microorganisms. The opportunity to create novel antibiotics through chemoenzymatic synthesis and PKS engineering is a direct response to the global crisis of antibiotic resistance. nih.gov Furthermore, a deeper understanding of the structure and function of PKS modules could enable the rational design of biocatalysts for the synthesis of a wide array of complex molecules.
| Challenge | Opportunity |
| Inefficient expression of large PKS enzymes (e.g., TylGV). nih.gov | Utilizing homologous PKS modules from other, more tractable microbial species. nih.gov |
| Complexity of the multi-step enzymatic synthesis and stereochemical control. | In-depth structural and mechanistic studies of individual PKS domains to guide rational engineering. |
| Potential for environmental contamination and resistance from tylosin use. | Development of biodegradable this compound derivatives and new compounds with novel mechanisms of action to circumvent existing resistance. |
| Limited diversity of naturally occurring this compound-based structures. | Generation of large libraries of novel macrolides through combinatorial biosynthesis and late-stage chemical diversification. nih.govsemanticscholar.org |
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing Tylactone with high reproducibility?
- Methodological Answer : Follow stepwise synthesis procedures with rigorous documentation of reaction conditions (e.g., temperature, catalysts, solvent ratios). Include purification steps (e.g., column chromatography, recrystallization) and validate purity using melting point analysis or HPLC. For reproducibility, reference established protocols from peer-reviewed journals and ensure detailed supplementary materials (e.g., NMR spectra, yield calculations) are provided .
Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized to characterize this compound’s structural features?
- Methodological Answer : Use high-resolution NMR (¹H, ¹³C) with deuterated solvents for precise peak assignments. Compare experimental IR spectra with computational simulations (e.g., DFT) to confirm functional groups. Cross-validate results with mass spectrometry (HRMS) for molecular weight confirmation. Document solvent effects and instrumental parameters (e.g., magnetic field strength) to ensure reproducibility .
Q. What statistical methods are appropriate for analyzing variability in this compound’s biological activity assays?
- Methodological Answer : Apply ANOVA or t-tests to assess significance across replicates. Use dose-response curves (e.g., IC₅₀ calculations) with nonlinear regression models. Address outliers using Grubbs’ test and report confidence intervals. Ensure raw data and code for statistical analysis are archived in supplementary materials .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s reactivity data under different pH conditions?
- Methodological Answer : Conduct controlled kinetic studies to isolate pH-dependent reaction pathways. Use techniques like stopped-flow spectroscopy for real-time monitoring. Compare results with computational models (e.g., molecular dynamics simulations) to identify mechanistic discrepancies. Publish negative results and conflicting data to foster transparency .
Q. What strategies improve the accuracy of thermodynamic property measurements (e.g., ΔH, ΔG) for this compound?
- Methodological Answer : Employ calorimetry (e.g., DSC) with controlled atmospheres to minimize oxidative degradation. Validate results against ab initio calculations (e.g., Gaussian software). Replicate measurements across independent labs and report uncertainty margins. Reference standardized data from authoritative sources like NIST Chemistry WebBook .
Q. How can hybrid computational-experimental approaches enhance predictions of this compound’s behavior in catalytic systems?
- Methodological Answer : Integrate DFT calculations with experimental catalysis data (e.g., turnover frequency, enantiomeric excess). Use cheminformatics tools (e.g., RDKit) to map structure-activity relationships. Validate predictions via iterative synthesis and characterization cycles. Publish workflows to enable community validation .
Data Presentation and Reproducibility Guidelines
- Tables : Include comparative data (e.g., yields under varying conditions) with error margins. Use SI units and define abbreviations.
- Figures : Highlight key spectral peaks or crystallographic data with annotations. Ensure high resolution (≥ 300 dpi) for publication.
- Ethical Reporting : Disclose conflicts of interest and adhere to journal-specific formatting (e.g., Beilstein Journal guidelines for compound characterization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
